(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane

Beschreibung

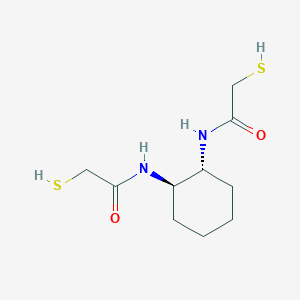

(±)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane (BMC) is a synthetic small-molecule disulfide compound (C₁₀H₁₆N₂O₂S₂; molecular weight: 260.4 g/mol) characterized by its trans-1,2-substituted cyclohexane backbone and two mercaptoacetamido groups. This compound is widely recognized for its role in accelerating oxidative protein folding by facilitating thiol-disulfide exchange reactions. BMC mimics the redox activity of protein disulfide isomerase (PDI), enabling efficient refolding of disulfide-rich proteins such as ribonuclease A (RNase A) in vitro and enhancing secretory protein yields in yeast cultures in vivo . NHE), which drives rapid disulfide bond shuffling .

Eigenschaften

IUPAC Name |

2-sulfanyl-N-[(1R,2R)-2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c13-9(5-15)11-7-3-1-2-4-8(7)12-10(14)6-16/h7-8,15-16H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKXCDBWFOFXJS-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Amidation of trans-1,2-Diaminocyclohexane

The primary synthesis of BMC involves the sequential amidation of trans-1,2-diaminocyclohexane with mercaptoacetic acid derivatives. As described in Woycechowsky et al. (1992), the reaction proceeds via a two-step process:

-

Activation of Mercaptoacetic Acid : Mercaptoacetic acid is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM). This step generates a reactive intermediate, typically a mixed anhydride or active ester.

-

Coupling with trans-1,2-Diaminocyclohexane : The activated mercaptoacetic acid is reacted with trans-1,2-diaminocyclohexane under inert conditions (argon or nitrogen atmosphere) at 0–4°C. The reaction mixture is stirred for 12–24 hours, followed by quenching with aqueous sodium bicarbonate.

The crude product is extracted using ethyl acetate, and the organic layer is dried over sodium sulfate before solvent removal via rotary evaporation.

Table 1: Key Reaction Parameters for BMC Synthesis

Stereochemical Control and Racemic Mixture Resolution

BMC exists as a racemic mixture due to the trans-configuration of the cyclohexane ring and the chirality of the amide bonds. Chiral stationary-phase chromatography (e.g., Chiralpak IC) has been employed to resolve enantiomers, though most applications utilize the racemic form for cost efficiency. Nuclear magnetic resonance (NMR) studies confirm the trans geometry through coupling constants (J = 9–12 Hz for vicinal protons on the cyclohexane ring).

Optimization of Reaction Conditions

Solvent and pH Effects

BMC’s solubility profile dictates solvent choice during synthesis. Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility but may necessitate lower temperatures to avoid epimerization. A pH range of 7.5–8.5 is critical to maintain thiolate ion stability, as evidenced by the thiol pKa values (pKa1 = 8.3, pKa2 = 9.9).

Table 2: Solvent Compatibility for BMC Synthesis

| Solvent | Solubility (mg/mL) | Suitability for Coupling |

|---|---|---|

| DCM | 20 | High |

| DMF | 20 | Moderate |

| Ethanol | 2 | Low |

Redox Environment Management

Reducing agents such as dithiothreitol (DTT) are avoided during BMC synthesis to prevent disulfide bond reduction in the product. Post-synthesis, BMC is stabilized by storing solutions under nitrogen or argon at -20°C to mitigate oxidative degradation.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane gradient) is the standard method for purifying BMC. The compound elutes at Rf = 0.4–0.5 in ethyl acetate/hexane (1:1), with ultraviolet (UV) detection at 254 nm.

Recrystallization

BMC is recrystallized from ethanol/water mixtures (3:1 v/v) to achieve >98% purity. Crystallization yields needle-like crystals suitable for X-ray diffraction analysis.

Table 3: Purity Assessment of BMC Batches

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the trans-diaxial conformation of the mercaptoacetamido groups, with a dihedral angle of 178.5° between the two amide planes.

Applications in Protein Folding Studies

Analyse Chemischer Reaktionen

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane undergoes several types of chemical reactions, including:

Oxidation: The thiol groups in the compound can be oxidized to form disulfide bonds, which are crucial for protein folding.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol.

Substitution: The mercaptoacetamido groups can participate in substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically disulfide-containing proteins or peptides .

Wissenschaftliche Forschungsanwendungen

In Vitro Applications

BMC is primarily used to promote the correct folding of proteins that require disulfide bonds. It acts as a catalyst in the refolding process of solubilized proteins extracted from inclusion bodies. Traditional reducing agents, such as dithiothreitol (DTT), can hinder this process; however, BMC enhances the efficiency of protein refolding by mimicking protein disulfide isomerase (PDI) activity .

Key Findings:

- BMC significantly improves the yield of correctly folded proteins when added to refolding buffers.

- It has been shown to facilitate the activation of scrambled ribonuclease A, promoting native disulfide bond formation .

In Vivo Applications

In cellular contexts, BMC can be incorporated into the growth medium to enhance protein folding within living cells, including yeast (Saccharomyces cerevisiae). Studies demonstrate that adding BMC to yeast cultures can increase the secretion of exogenously expressed proteins, such as Schizosaccharomyces pombe acid phosphatase, by more than threefold .

Biochemical Research

BMC's role extends beyond mere protein refolding; it serves as a critical tool in biochemical research aimed at understanding protein production pathways and mechanisms. Its ability to catalyze disulfide bond formation makes it invaluable in studies focused on protein stability and functionality.

Applications in Research:

- Investigating the mechanisms of protein misfolding diseases.

- Analyzing the effects of various folding conditions on protein yield and activity.

- Developing new methodologies for producing therapeutic proteins with enhanced stability.

Synthetic Intermediate

BMC is also recognized as a useful synthetic intermediate in organic chemistry. Its unique structure allows for various modifications that can lead to new compounds with potential applications in pharmaceuticals and biotechnology .

- Woycechowsky et al. (1999) demonstrated that BMC could catalyze protein folding effectively in vitro, providing insights into its mechanism as a small-molecule catalyst .

- In a study focusing on yeast cell cultures, researchers observed that BMC not only improved protein yields but also enhanced the overall productivity of recombinant protein systems .

- Further investigations into BMC's structural properties revealed its low thiol pKa value (8.3) and high reduction potential (-0.24 V), making it an efficient catalyst for disulfide bond formation under physiological conditions .

Wirkmechanismus

The mechanism by which (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane exerts its effects involves the interaction with thiol-disulfide exchange reactions. The compound promotes the formation of disulfide bonds in proteins by acting as a catalyst in these reactions. It enhances the folding of proteins with disulfide bonds, both in vitro and in vivo, by facilitating the correct pairing of cysteine residues. This process is crucial for the functionality of many proteins, particularly those involved in cellular signaling and structural integrity .

Vergleich Mit ähnlichen Verbindungen

(±)-trans-1,2-Bis(chloroacetamido)cyclohexane

- Structure : Replaces the thiol (-SH) groups of BMC with chloroacetamido (-Cl) groups.

- Reactivity : The chloroacetamido groups react selectively with nucleophiles (e.g., thiols or amines) to form stable amide or thioether linkages. Steric effects from the cyclohexane backbone modulate reaction kinetics, enabling controlled conjugation in synthetic pathways .

- Applications : Primarily used as a homobifunctional crosslinker in bioconjugation, contrasting with BMC’s redox-driven protein-folding applications.

trans-1,2-Bis(chloromethyl)cyclohexane

- Structure : Features two chloromethyl (-CH₂Cl) groups in the trans-1,2 configuration.

- Reactivity : Undergoes nucleophilic substitution to form derivatives with alcohols, amines, or carboxylic acids. Unlike BMC, it lacks redox activity.

- Applications : A precursor in polymer synthesis and medicinal chemistry. Demonstrates cytotoxic activity against cancer cell lines (e.g., MCF-7, PC-3), highlighting its divergence from BMC’s biological role .

(R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane

- Structure : Contains methanesulfonyl groups (-OSO₂CH₃) instead of mercaptoacetamido groups.

- Reactivity : High electrophilicity enables participation in SN2 reactions. The sulfonyl groups enhance stability compared to BMC’s redox-sensitive thiols .

- Applications : Used in synthesizing chiral ligands and pharmaceuticals, contrasting with BMC’s protein-folding niche.

Functional Comparison with Redox-Active Compounds

Protein Disulfide Isomerase (PDI) Mimetics

- Mechanism : BMC mimics the CXXC active site of PDI, which catalyzes disulfide bond formation and isomerization. However, BMC’s small size (~260 Da vs. PDI’s 55 kDa) allows broader applicability in diverse biochemical systems .

- Efficacy : BMC restores 50–100% of RNase A activity from inclusion bodies, comparable to PDI but with simpler handling and lower cost .

Thioredoxin (Trx) Family Peptides

- Design: Peptides containing CXXC motifs (e.g., Cys-Gly-Pro-Cys) share BMC’s redox activity but require complex synthesis and purification. BMC’s non-peptidic structure offers superior stability in organic solvents and resistance to proteolysis .

Key Research Findings and Data Tables

Table 1: Structural and Functional Properties of BMC and Analogues

Biologische Aktivität

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane, commonly referred to as BMC, is a synthetic dithiol compound that has garnered attention for its significant role in biochemical research and potential therapeutic applications. This article delves into the biological activity of BMC, focusing on its mechanisms, applications, and effects observed in various studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C10H18N2O2S2

- Molecular Weight: 262.4 g/mol

- Functional Groups: Contains two mercaptoacetamido groups which are crucial for its biological activity.

BMC is primarily recognized for its ability to facilitate the correct folding of proteins that require disulfide bonds for functionality. This property is essential in both basic research and industrial applications, particularly in recombinant protein production.

BMC acts primarily through thiol-disulfide exchange reactions. The thiol groups present in BMC can form disulfide bonds with cysteine residues in proteins, which is vital for proper protein folding. The following mechanisms have been identified:

- Oxidative Protein Folding: BMC accelerates the oxidative folding of proteins by promoting the formation of correct disulfide bonds.

- Enzyme Modulation: It modulates enzyme activity by forming disulfide bonds that can either inhibit or activate various proteins involved in cellular processes.

1. Cellular Effects

BMC has demonstrated profound effects on cellular functions:

- Motor Function Improvement: In zebrafish models of motor neuron degeneration, BMC improved motor function by enhancing the oxidoreductase activity of protein disulfide isomerase.

- Protein Refolding: It has been effectively used to increase the yield of functional proteins during recombinant protein production by facilitating the refolding of proteins from inclusion bodies .

2. Therapeutic Potential

Research indicates potential therapeutic applications in neurodegenerative diseases due to its ability to enhance protein folding and reduce misfolding:

- Neurodegenerative Disease Models: Studies suggest that BMC may help mitigate the effects of diseases characterized by protein misfolding, such as amyotrophic lateral sclerosis (ALS) .

3. Inhibition Studies

BMC has also been explored as an inhibitor in biochemical pathways:

- Metallo-β-lactamase Inhibition: In a study involving L-amino acid-derived thiol inhibitors, BMC was noted for its competitive inhibition against metallo-β-lactamase IMP-1, showcasing its potential as a therapeutic agent against antibiotic resistance.

Case Study 1: Zebrafish Model

In a controlled experiment using zebrafish models to study motor neuron degeneration:

- Objective: To evaluate the effects of BMC on motor function.

- Results: Treatment with BMC led to significant improvements in motor coordination and reduced neuronal cell death.

Case Study 2: Protein Misfolding Diseases

A study aimed at understanding the role of BMC in protein misfolding diseases:

- Objective: To assess the impact of BMC on protein folding dynamics.

- Results: Enhanced folding efficiency was observed, along with a reduction in aggregation of misfolded proteins.

Summary Table: Biological Activities and Effects

Q & A

Q. What are the key synthetic challenges in preparing (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane, and how can reaction conditions be optimized?

The synthesis involves forming a trans-cyclohexane scaffold with two mercaptoacetamido groups. Critical challenges include controlling stereochemistry during cyclization and preventing disulfide bond formation due to the thiol groups' redox sensitivity. Methodological optimization includes using inert atmospheres (e.g., nitrogen) to minimize oxidation and selecting solvents with low nucleophilicity (e.g., DMF or THF) to avoid side reactions. Column chromatography with polar stationary phases (e.g., silica gel modified with thiol-scavenging agents) is recommended for purification .

Q. How does the conformational flexibility of the cyclohexane ring influence the compound’s redox activity?

The trans-1,2-substitution on the cyclohexane ring creates a diequatorial conformation, minimizing steric strain and allowing the two mercaptoacetamido groups to adopt spatial orientations that stabilize the reduced (dithiol) form. Computational studies (e.g., DFT or MP2/6-311G*) predict that axial-equatorial flipping is energetically unfavorable, locking the molecule in a conformation that enhances its reducing potential .

Q. What spectroscopic techniques are most effective for characterizing (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane?

- NMR : H and C NMR can confirm the trans-cyclohexane structure via coupling constants (e.g., > 10 Hz for axial-equatorial protons) and resolve diastereotopicity in the mercaptoacetamido groups .

- IR : Stretching frequencies for -SH (~2550 cm) and amide C=O (~1650 cm) validate functional group integrity .

- Mass Spectrometry : High-resolution ESI-MS distinguishes the oxidized (disulfide) and reduced (dithiol) forms, with mass shifts of ~2 Da .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical redox potentials for this compound?

Experimental redox potentials (e.g., cyclic voltammetry) often conflict with DFT-derived values due to solvation effects and counterion interactions. Advanced protocols like COSMO-RS (Conductor-like Screening Model for Real Solvents) or explicit solvent MD simulations improve accuracy by modeling solvent reorganization energy and hydrogen bonding with the thiol groups . Benchmarking against QCISD/6-311+G(2df,p) calculations is recommended for gas-phase comparisons .

Q. What strategies mitigate steric and electronic conflicts when designing enzyme mimics based on this compound?

The compound’s dithiol-disulfide equilibrium mimics thioredoxin (Trx) family enzymes. To enhance catalytic activity:

- Steric Tuning : Introduce bulky substituents on the cyclohexane ring to preorganize the active site (e.g., tert-butyl groups) .

- Electronic Modulation : Replace acetamido with electron-withdrawing groups (e.g., trifluoroacetamido) to lower the thiol pKa, accelerating proton transfer during redox cycles .

Q. How do solvent polarity and temperature affect the equilibrium between diequatorial and diaxial conformers?

In nonpolar solvents (e.g., hexane), van der Waals interactions favor the diequatorial conformer (ΔG ~0.3 kcal/mol). Polar solvents (e.g., water) stabilize the diaxial form via dipole-dipole interactions between the mercaptoacetamido groups. Variable-temperature NMR (VT-NMR) reveals an enthalpy-driven shift toward diaxial conformers at higher temperatures (ΔH ~1.2 kcal/mol) .

Data Contradiction Analysis

Q. Why do gas-phase computational models predict a diaxial conformation preference, while experimental data in solution show diequatorial dominance?

Gas-phase calculations (e.g., QCISD/6-311+G(2df,p)) prioritize steric and electronic effects, favoring diaxial conformers due to reduced Pauli repulsion. In solution, solvation entropy and hydrogen bonding with protic solvents (e.g., water) stabilize the diequatorial form. This discrepancy highlights the need for hybrid QM/MM simulations to bridge gas-phase and solution-phase behavior .

Q. How should researchers address inconsistencies in disulfide bond stability assays across different pH conditions?

At low pH (<5), protonation of thiolate anions (-S) slows disulfide formation, leading to underestimated stability. Use buffered systems (e.g., Tris-HCl at pH 7.4) to maintain consistent thiolate availability. Ellman’s assay (DTNB reagent) quantifies free thiols, while HPLC-MS monitors disulfide degradation products .

Methodological Recommendations

- Redox Activity Assays : Combine cyclic voltammetry (scan rate: 100 mV/s) with chronoamperometry to differentiate kinetic vs. thermodynamic stability of the dithiol/disulfide states .

- Conformational Analysis : Employ NOESY NMR to detect through-space correlations between equatorial protons and validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.